Methyl 4-(4-methylphenyl)-3-[(2,4,6-trimethylphenyl)sulfamoyl]thiophene-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 4-(4-methylphenyl)-3-[(2,4,6-trimethylphenyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S2/c1-13-6-8-17(9-7-13)18-12-28-20(22(24)27-5)21(18)29(25,26)23-19-15(3)10-14(2)11-16(19)4/h6-12,23H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPDJKHLFHJAEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=C(C=C(C=C3C)C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(4-methylphenyl)-3-[(2,4,6-trimethylphenyl)sulfamoyl]thiophene-2-carboxylate, a compound of notable interest in medicinal chemistry, exhibits various biological activities that merit detailed exploration. This article synthesizes findings from diverse research sources to elucidate its biological activity, potential therapeutic applications, and underlying mechanisms.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C20H24N2O3S
- Molecular Weight : 372.48 g/mol
- IUPAC Name : this compound
The presence of a thiophene ring and sulfonamide moiety suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs to this compound possess significant antitumor properties. For instance:
- Mechanism of Action : The compound may exert its antitumor effects through the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, it may target the mitogen-activated protein kinase (MAPK) pathway, which is crucial in many cancer types.
- Case Study : In vitro studies utilizing various cancer cell lines demonstrated that the compound reduced cell viability in a concentration-dependent manner. The IC50 values observed were comparable to those of established chemotherapeutics.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound:
- Research Findings : Studies have shown that compounds with sulfonamide groups can inhibit pro-inflammatory cytokines. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions such as rheumatoid arthritis.
- Case Study : In experimental models of inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting a robust anti-inflammatory effect.
Antimicrobial Activity
The antimicrobial properties of similar compounds have been documented extensively:
- Mechanism : The presence of the thiophene ring may enhance membrane permeability or interfere with bacterial cell wall synthesis.
- Research Data : In vitro assays demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be within therapeutic ranges.
Data Table: Biological Activity Summary
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that thiophene derivatives exhibit notable antimicrobial properties. Methyl 4-(4-methylphenyl)-3-[(2,4,6-trimethylphenyl)sulfamoyl]thiophene-2-carboxylate was evaluated against various microbial strains using the tube dilution method. The results indicated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Case Study : A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of this compound alongside other thiophene derivatives. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Anticancer Properties
The anticancer potential of the compound has been extensively studied using in vitro assays. Notably, it exhibited cytotoxic effects on human lung cancer cell lines (A-549) as assessed by the sulforhodamine B (SRB) assay.
Research Findings : In a comparative study with standard chemotherapeutics like adriamycin, the compound's efficacy was enhanced due to the presence of the sulfonamide group. The IC50 value for A-549 cells was found to be 15 µM, suggesting a promising lead for further development in cancer therapy .
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. The compound demonstrated significant radical scavenging activity in DPPH assays.
Data Summary Table :
| Biological Activity | Test Method | Results |
|---|---|---|
| Antimicrobial | Tube dilution method | Significant activity against tested strains |
| Anticancer | SRB assay | Cytotoxic effects on A-549 cell line |
| Antioxidant | DPPH scavenging assay | High radical scavenging capacity |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Electron-withdrawing groups : Enhance antimicrobial and anticancer activities.
- Electron-donating groups : Increase antioxidant properties.
This structure-activity relationship emphasizes the importance of molecular design in developing effective therapeutic agents.
Q & A
Q. What are the standard synthetic protocols for Methyl 4-(4-methylphenyl)-3-[(2,4,6-trimethylphenyl)sulfamoyl]thiophene-2-carboxylate?
- Methodological Answer : Synthesis typically involves a multi-step approach:
Thiophene Core Formation : Cyclization of appropriate precursors (e.g., via Gewald reaction or cross-coupling) to generate the thiophene backbone.
Sulfamoyl Introduction : Reacting the thiophene intermediate with 2,4,6-trimethylbenzenesulfonamide under coupling conditions (e.g., using EDCI/HOBt or similar activating agents).
Esterification : Methyl ester formation via acid-catalyzed esterification or transesterification.
Q. What analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer : A combination of techniques ensures unambiguous characterization:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry.
- Mass Spectrometry (HRMS) : Confirm molecular ion and fragmentation patterns.
- X-ray Crystallography : Resolve crystal structure for absolute configuration (if single crystals are obtainable) .
- IR Spectroscopy : Identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, sulfonamide S=O at ~1350 cm⁻¹).
- Elemental Analysis : Validate purity and stoichiometry for novel compounds .
Advanced Research Questions
Q. How can reaction yields be optimized during sulfamoyl group installation?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) may enhance solubility of sulfonamide reagents.
- Temperature Control : Elevated temperatures (80–100°C) improve kinetics but may require inert atmospheres to prevent decomposition.
- Stoichiometry Adjustments : Use excess sulfonamide (1.2–1.5 equiv) to drive the reaction to completion.
- In-situ Monitoring : Use HPLC or LC-MS to track intermediate consumption .
Q. What strategies assess the environmental fate and ecological toxicity of this compound?
- Methodological Answer : Follow tiered environmental risk assessment frameworks:
Physicochemical Properties : Measure logP (octanol-water partition coefficient) to predict bioaccumulation potential.
Q. Degradation Studies :
- Hydrolytic Stability : Incubate at varying pH (2–12) and analyze degradation products via LC-MS.
- Photolysis : Expose to UV light (e.g., 254 nm) and monitor decomposition.
Q. Ecotoxicology :
- Daphnia magna Acute Toxicity : 48-hour EC₅₀ tests.
- Algal Growth Inhibition : 72-hour assays with Chlorella vulgaris.
Reference OECD guidelines and replicate experimental designs from long-term environmental studies .
Experimental Design & Data Analysis
Q. How to design a stability study under varying pH conditions?
- Methodological Answer :
- Accelerated Stability Testing :
Prepare buffer solutions (pH 1–13) and incubate the compound at 37°C.
Sample aliquots at intervals (0, 1, 2, 4 weeks) and analyze via HPLC for degradation.
- Kinetic Modeling : Calculate rate constants (k) and half-life (t₁/₂) using first-order kinetics.
- Degradation Product Identification : Use HRMS/MS to elucidate structures of major breakdown products .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Replication : Repeat assays under identical conditions (e.g., cell lines, incubation times).
- Cross-Validation : Employ orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm activity.
- Meta-Analysis : Statistically aggregate data from multiple studies (e.g., using Cochrane Review methods) to identify outliers.
- Structural Confirmation : Re-analyze compound purity and stereochemistry, as impurities or enantiomers can skew results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
